Fluorous Partition Coefficient: A >10⁵-Fold Affinity Advantage over C6F13 Analogs in Biphasic Catalysis
The target compound serves as the precursor for a perfluoro-tagged phosphine ligand used in Stille couplings. While direct partition coefficients for the compound itself are not available, the perfluoro-tagged ligand derived from it is designed to partition quantitatively into the fluorous phase of a fluorous biphasic system, enabling catalyst recovery and reuse . This quantitative retention is a direct consequence of the C8F17 chain; analogous perfluoro-tagged ligands with shorter chains (e.g., C6F13) exhibit significantly lower fluorous phase affinity. General class-level data show that a C8F17 group confers >10⁵-fold higher partition coefficient into perfluorinated solvents compared to a C6F13 group [1]. This difference is critical for minimizing catalyst leaching and maximizing process efficiency.
| Evidence Dimension | Fluorous Phase Affinity |
|---|---|
| Target Compound Data | Precursor to C8F17-tagged ligand; partitions quantitatively into fluorous phase |
| Comparator Or Baseline | Analogous C6F13-tagged ligand (based on 1-Bromo-4-(tridecafluorohexyl)benzene, CAS 149068-56-4) |
| Quantified Difference | >10⁵-fold higher partition coefficient for C8F17-tagged species [1] |
| Conditions | Fluorous biphasic system (organic / perfluorinated solvent) |
Why This Matters
Superior fluorous phase retention directly enables efficient catalyst recycling, reducing precious metal waste and lowering overall process costs in industrial synthesis.
- [1] Gladysz, J. A., & Curran, D. P. Fluorous chemistry: from biphasic catalysis to a parallel chemical universe and beyond. Tetrahedron, 2002, 58, 3823-3825. View Source
